molecular formula C16H21N5O B2453675 N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)benzamide CAS No. 1203397-83-4

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)benzamide

Cat. No.: B2453675
CAS No.: 1203397-83-4
M. Wt: 299.378
InChI Key: IFOLJCKTQDABOG-UHFFFAOYSA-N
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Description

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)benzamide is a complex organic compound that features a benzamide moiety linked to a pyrimidine ring through an ethyl chain

Mechanism of Action

Target of Action

The primary target of this compound is human glucokinase (GK) . Glucokinase plays a key role in the regulation of carbohydrate metabolism and has been identified as a potential therapeutic target for type-2 diabetes (T2D) .

Mode of Action

This compound acts as an allosteric activator of human glucokinase . Allosteric activators bind to a site other than the active site of an enzyme, inducing a conformational change that increases the enzyme’s activity. In the case of this compound, it increases the catalytic action of GK .

Biochemical Pathways

The activation of GK by this compound affects the glycolysis pathway , which is the metabolic pathway that converts glucose into pyruvate. The free energy released in this process is used to form the high-energy molecules ATP (adenosine triphosphate) and NADH (reduced nicotinamide adenine dinucleotide) .

Result of Action

The activation of GK by this compound leads to an increase in the rate of glycolysis, thereby enhancing glucose utilization and insulin release. This results in a decrease in blood glucose levels, which is beneficial in the management of type-2 diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)benzamide typically involves multiple stepsThe final step involves the coupling of the pyrimidine derivative with benzamide under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, temperature control, and purification methods are crucial to achieving high purity and efficiency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could lead to the formation of amines .

Scientific Research Applications

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(dimethylamino)ethyl)benzamide
  • N-(2-(methylamino)ethyl)benzamide
  • N-(2-(ethylamino)ethyl)benzamide

Uniqueness

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)benzamide is unique due to the presence of the pyrimidine ring, which imparts specific electronic and steric properties. This makes it distinct from other benzamide derivatives and can lead to different biological activities and chemical reactivity .

Properties

IUPAC Name

N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c1-12-19-14(11-15(20-12)21(2)3)17-9-10-18-16(22)13-7-5-4-6-8-13/h4-8,11H,9-10H2,1-3H3,(H,18,22)(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOLJCKTQDABOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)NCCNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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